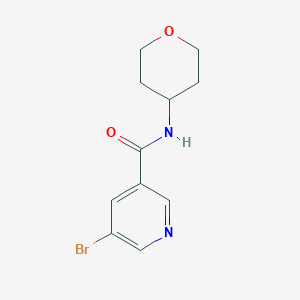![molecular formula C20H25N3O2 B12270861 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B12270861.png)
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-(2-methylphenoxy)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-(2-methylphenoxy)ethan-1-one is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-(2-methylphenoxy)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a methyl group is added to the nitrogen atom of the pyridine ring.
Formation of the Phenoxy Group: The phenoxy group is attached through an etherification reaction, where 2-methylphenol reacts with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-(2-methylphenoxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or phenoxy rings, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced amines, alcohols, and various substituted derivatives.
Scientific Research Applications
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-(2-methylphenoxy)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets, including receptors and enzymes.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biology: It is used in biological research to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-(2-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[Methyl(pyridin-3-yl)amino]piperidin-1-yl}-2-(2-methylphenoxy)ethan-1-one
- 1-{4-[Methyl(pyridin-4-yl)amino]piperidin-1-yl}-2-(2-methylphenoxy)ethan-1-one
- 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-(3-methylphenoxy)ethan-1-one
Uniqueness
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-(2-methylphenoxy)ethan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H25N3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-1-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H25N3O2/c1-16-7-3-4-8-18(16)25-15-20(24)23-13-10-17(11-14-23)22(2)19-9-5-6-12-21-19/h3-9,12,17H,10-11,13-15H2,1-2H3 |
InChI Key |
KJCUKQKXLFRMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B12270779.png)
![5-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B12270797.png)
![2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12270826.png)
![2-Chloro-3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B12270833.png)
azanium chloride](/img/structure/B12270834.png)
![N-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12270840.png)

![1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole](/img/structure/B12270847.png)
![3-{5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B12270852.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12270857.png)
![4-Methoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B12270864.png)
![1-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12270865.png)
![5-(3-Methylquinoxalin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12270871.png)
![3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12270876.png)
